molecular formula C19H18N4O2 B10979452 N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10979452
M. Wt: 334.4 g/mol
InChI Key: TYADXUVVXOSYPV-UHFFFAOYSA-N
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Description

Benzimidazole-Indole Acetamide , is a synthetic organic compound. Its chemical structure consists of a benzimidazole ring fused with an indole moiety, connected via an acetamide linker. Let’s break down its components:

    Benzimidazole: A bicyclic heterocycle containing a benzene ring fused to an imidazole ring. Benzimidazoles exhibit diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

    Indole: A heterocyclic compound with a pyrrole ring fused to a benzene ring. Indoles are prevalent in natural products, alkaloids, and synthetic drugs.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Amide Formation:

Industrial Production::
  • Industrial-scale synthesis involves optimization for yield, scalability, and cost-effectiveness.
  • Continuous flow processes and automation enhance efficiency.

Chemical Reactions Analysis

    Oxidation: Benzimidazole-Indole Acetamide can undergo oxidation at the indole nitrogen or benzimidazole nitrogen.

    Reduction: Reduction of the imine or carbonyl group is possible.

    Substitution: Nucleophilic substitution reactions occur at the acetamide carbon.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

    Similar Compounds:

Remember that this compound’s applications continue to evolve as research progresses

: https://pubs.acs.org/doi/10.1021/jm050362z : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832029/

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-25-14-6-7-17-13(10-14)8-9-23(17)12-19(24)20-11-18-21-15-4-2-3-5-16(15)22-18/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22)

InChI Key

TYADXUVVXOSYPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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